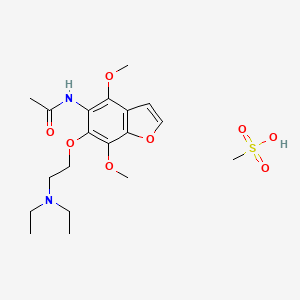(2-propanolato)- CAS No. 68492-75-1](/img/structure/B13783339.png)
Titanium, bis[2-(amino-kappaN)benzoato-kappaO](2-aminobenzoato-kappaO)(2-propanolato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- is a titanium-based coordination compound It is characterized by the presence of aminobenzoate and propanolato ligands coordinated to a central titanium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- typically involves the reaction of titanium tetrachloride with 2-aminobenzoic acid and 2-propanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction scheme can be represented as follows:
TiCl4+2C7H7NO2+C3H8O→Ti(C7H6NO2)2(C3H7O)+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where the aminobenzoate or propanolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium coordination compounds with different ligands.
科学的研究の応用
Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism of action of Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This coordination can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Titanium bis(triethanolamine)diisopropoxide
- Titanium bis(4-aminobenzoato-kappaO)(isooctadecanoato-kappaO)(2-propanolato)
Uniqueness
Titanium, bis2-(amino-kappaN)benzoato-kappaO(2-propanolato)- is unique due to its specific ligand coordination, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications.
特性
CAS番号 |
68492-75-1 |
|---|---|
分子式 |
C24H25N3O7Ti |
分子量 |
515.3 g/mol |
IUPAC名 |
2-aminobenzoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C7H7NO2.C3H7O.Ti/c3*8-6-4-2-1-3-5(6)7(9)10;1-3(2)4;/h3*1-4H,8H2,(H,9,10);3H,1-2H3;/q;;;-1;+4/p-3 |
InChIキー |
SAMSSZFNDLFVLX-UHFFFAOYSA-K |
正規SMILES |
CC(C)[O-].C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
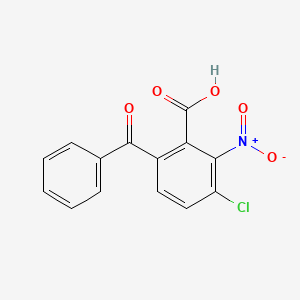
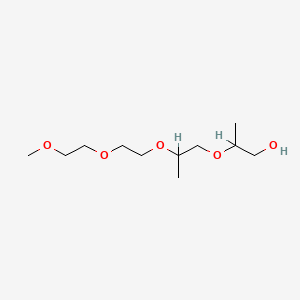
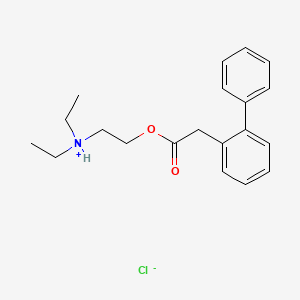
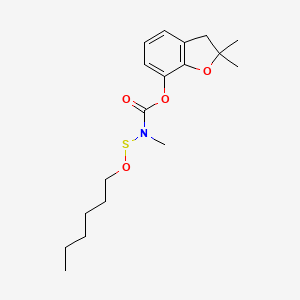
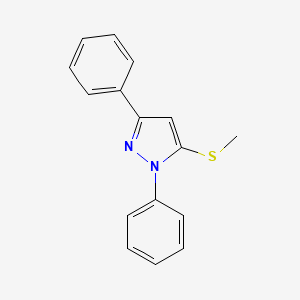
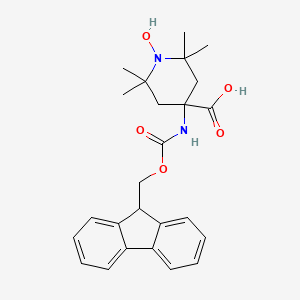
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
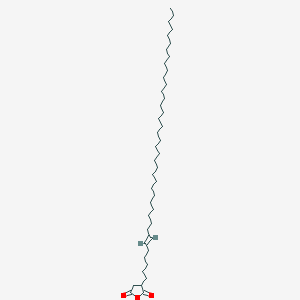
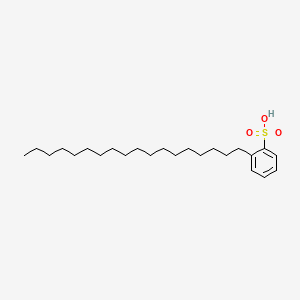
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
